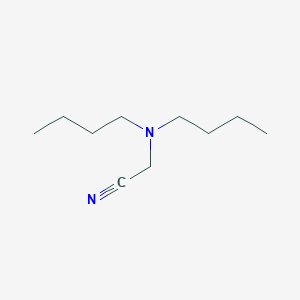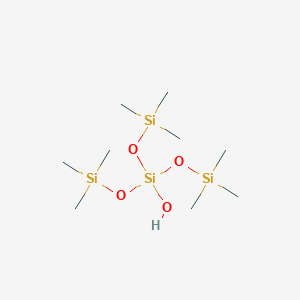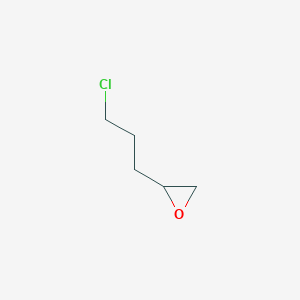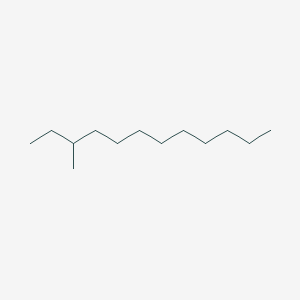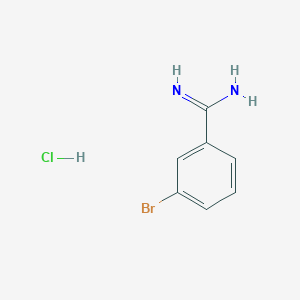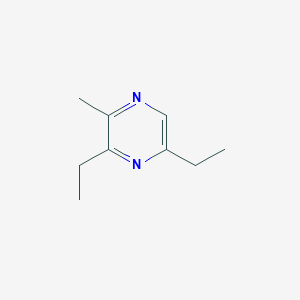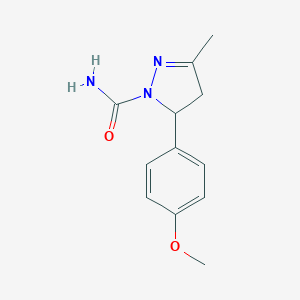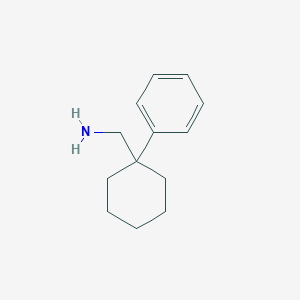
(1-Phenylcyclohexyl)methanamine
Descripción general
Descripción
“(1-Phenylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 17380-54-0 . It has a molecular weight of 189.3 . . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “(1-Phenylcyclohexyl)methanamine” contains a total of 34 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“(1-Phenylcyclohexyl)methanamine” is a liquid at room temperature . It has a molecular weight of 189.3 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Analgesic Drug Development
In pharmaceutical research, this compound has been explored for its potential in developing new analgesic drugs . Its structural similarity to known pain-relief medications suggests that it could interact with neural receptors, offering a pathway to create more effective and less addictive pain management solutions.
Chemical Synthesis: Enamine Formation
The compound is pivotal in chemical synthesis, particularly in the formation of enamines . Enamines are valuable intermediates in organic synthesis, used to create a wide variety of chemical products, including pharmaceuticals, agrochemicals, and dyes.
Neuroscience: NMDA Receptor Studies
This compound has been synthesized and studied for its affinity to NMDA receptors in the brain . Research in this area is crucial for understanding neurological diseases and developing treatments for conditions such as Alzheimer’s disease, depression, and schizophrenia.
Chemical Safety: Hazard Analysis
Due to its classification under GHS06, (1-Phenylcyclohexyl)methanamine is also significant in chemical safety research . It is used in hazard analysis to develop better safety protocols and handling procedures in laboratories and industrial settings, minimizing the risk of exposure and accidents.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to phencyclidine , which is known to inhibit NMDA receptors .
Mode of Action
Given its structural similarity to phencyclidine, it might exert its pharmacological action through inhibition of nmda receptors .
Biochemical Pathways
Studies on phencyclidine indicate that it interacts indirectly with opioid receptors (endorphin and enkephalin) to produce analgesia .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which might influence its absorption and distribution in the body.
Result of Action
It’s structurally similar to phencyclidine, which can produce a dissociative state .
Action Environment
It’s known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
(1-phenylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBJKIRTCBMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169668 | |
| Record name | Cyclohexanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclohexyl)methanamine | |
CAS RN |
17380-54-0 | |
| Record name | 1-Phenylcyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethylamine, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-methyl-1-(1-phenylcyclohexyl)methanamine interact with its target and what are the downstream effects?
A1: N-methyl-1-(1-phenylcyclohexyl)methanamine acts as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine. [] This means it prevents these neurotransmitters from being transported back into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission can have various downstream effects, potentially impacting mood, motivation, attention, and other physiological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
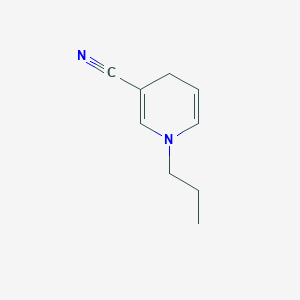
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)

